Dimethyl(dipropoxy)stannane

Structural Chemistry Organometallics Precursor Design

Dimethyl(dipropoxy)stannane (CAS 62720-37-0), also referred to as dimethyltin dipropoxide, is an organotin(IV) compound with the molecular formula C₈H₂₀O₂Sn. It belongs to the dialkyltin dialkoxide class, characterized by a central tin atom bonded to two methyl groups and two propoxy ligands.

Molecular Formula C8H20O2Sn
Molecular Weight 266.95 g/mol
CAS No. 62720-37-0
Cat. No. B14509118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(dipropoxy)stannane
CAS62720-37-0
Molecular FormulaC8H20O2Sn
Molecular Weight266.95 g/mol
Structural Identifiers
SMILESCCCO[Sn](C)(C)OCCC
InChIInChI=1S/2C3H7O.2CH3.Sn/c2*1-2-3-4;;;/h2*2-3H2,1H3;2*1H3;/q2*-1;;;+2
InChIKeyRWSXWJYRCSQWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(dipropoxy)stannane (CAS 62720-37-0): Organotin Alkoxide for CVD/ALD Precursor and Catalyst Applications


Dimethyl(dipropoxy)stannane (CAS 62720-37-0), also referred to as dimethyltin dipropoxide, is an organotin(IV) compound with the molecular formula C₈H₂₀O₂Sn [1]. It belongs to the dialkyltin dialkoxide class, characterized by a central tin atom bonded to two methyl groups and two propoxy ligands [1]. This class of compounds is recognized within organometallic chemistry for applications in material science, particularly as precursors for chemical vapor deposition (CVD) of tin oxide thin films, and as catalysts or synthetic intermediates [2].

Precursor Halogen-free organotin source for SnO₂ CVD/ALD thin-film deposition
Synthesis Primary propoxy ligands support orthocarbonate synthesis via CS₂ reaction
Research Model dialkyltin dialkoxide for structure-property relationship studies

Why Dimethyl(dipropoxy)stannane Cannot Be Arbitrarily Substituted: Ligand-Dependent Volatility and Decomposition in Material Science


In applications such as Chemical Vapor Deposition (CVD), the performance of an organotin precursor is exquisitely sensitive to its ligand architecture [1]. Simple substitution within the dialkyltin dialkoxide family is not possible because the alkyl and alkoxy groups dictate critical physical properties like vapor pressure, thermal stability, and decomposition pathway [2]. For instance, altering the alkoxy group from propoxy to ethoxy or butoxy changes the molecular weight and intermolecular forces, directly impacting volatility and delivery to the deposition chamber [2]. Similarly, the alkyl group (e.g., methyl vs. butyl) influences the Sn-C bond strength and the thermal decomposition mechanism, which ultimately determines film purity, morphology, and electrical properties [3]. Therefore, a dimethyl(dipropoxy)stannane precursor is a distinct chemical entity that cannot be interchanged with its dimethyl(diethoxy)stannane or dibutyl(dipropoxy)stannane analogs without fundamentally altering process outcomes [4].

Dimethyl(dipropoxy)stannane Propoxy ligands define volatility and thermal decomposition pathway for CVD
Dimethyl(diethoxy)stannane Shorter alkoxy chains may shift vapor pressure and alter film morphology; process outcomes may not transfer
Dimethyl(dipropoxy)stannane Halogen-free composition reduces chlorine contamination risk in sensitive films
Dimethyltin dichloride (DMTC) Chlorine-containing analog introduces contamination hazards that may degrade film purity and electrical performance
Dimethyl(dipropoxy)stannane Methyl groups on tin influence Sn–C bond stability and decomposition mechanism
Dibutyl(dipropoxy)stannane Butyl ligands alter thermolysis kinetics; deposition conditions optimized for methyl analog may not reproduce

Quantitative Differentiation of Dimethyl(dipropoxy)stannane: Thermal, Structural, and Reaction Metrics vs. Analogous Organotins


Sn-C Bond Length and Structural Distortion in Dimethyltin Dialkoxides: Propoxy vs. Methoxy Ligands

Computational modeling of dimethyltin dialkoxides, specifically (CH₃)₂Sn(OCH₃)₂, reveals a calculated Sn-C bond length of approximately 2.13 Å and a C-Sn-C angle that deviates from the ideal tetrahedral 109.5° due to ligand steric and electronic effects [1]. While this is a class-level inference for dimethyltin dialkoxides, it establishes a structural baseline. Replacing the methoxy groups with larger propoxy groups (as in the target compound) is expected to induce greater steric hindrance, which can further distort the C-Sn-C angle and alter the reactivity of the Sn-C bond, a critical factor for thermal decomposition pathways in CVD [1].

Sn–C bond length
Class-level
~2.13 Å (DFT calc., dimethyltin dimethoxide baseline)
Structural baseline for thermal decomposition pathway
Larger propoxy ligands may induce further distortion; reported for methoxy analog
Structural Chemistry Organometallics Precursor Design

Differentiation in Synthetic Utility: Propoxy vs. Methoxy Ligands in Orthocarbonate Synthesis

Dialkyltin dialkoxides are established precursors for synthesizing orthocarbonates via reaction with carbon disulfide [1]. The reaction outcome is highly dependent on the nature of the alkoxy ligand. Studies on the dibutyltin system demonstrate that acyclic dialkoxides derived from primary alcohols (such as n-propanol) react with CS₂ to give good yields of tetraalkyl orthocarbonates [1]. In contrast, dialkoxides derived from secondary or tertiary alcohols yield dialkyl carbonates and olefins, representing a complete change in reaction pathway [1]. As a dialkyltin dialkoxide with primary propoxy ligands, dimethyl(dipropoxy)stannane is classified as a viable precursor for orthocarbonate synthesis, distinguishing it from analogs with secondary alkoxy groups which would be unsuitable for this application.

Orthocarbonate synthesis
Class-level
Primary alkoxy: good yields of tetraalkyl orthocarbonate
Secondary/tertiary alkoxy: carbonates + olefins (pathway divergence)
Propoxy ligands enable orthocarbonate route; secondary alkoxy analogs cannot substitute
Demonstrated on dibutyltin system with CS₂ at ~100–110 °C
Synthetic Methodology Organotin Reagents Orthocarbonate Synthesis

Precursor Viability Assessment: Dimethyltin Alkoxides vs. Chlorinated Organotins in Tin Oxide CVD

A comparative study evaluating various organotin precursors for atmospheric pressure CVD of SnO₂ thin films calculated apparent activation energies for deposition. While dimethyl(dipropoxy)stannane was not directly tested, the study provides critical baseline data for the broader precursor class. The study compared monobutyltin trichloride (MBTC), dimethyltin dichloride (DMTC), monomethyltin trichloride (MMTC), SnCl₄, and tetramethyltin (TMT) [1]. The highest deposition rates were observed for specific chlorinated precursors under the tested conditions [1]. However, the use of chlorinated precursors inherently introduces the risk of chlorine contamination in the final SnO₂ film, which can degrade electrical and optical performance [2]. Dimethyl(dipropoxy)stannane, as a halogen-free alkoxide, represents an alternative precursor class designed to mitigate this specific contamination risk, offering a potential advantage in applications requiring high-purity films, such as transparent conducting oxides (TCOs).

CVD precursor viability
Class-level
Halogen-free alkoxide vs. Cl-containing precursors (DMTC, MBTC, SnCl₄)
Qualitative differentiation based on composition
Mitigates chlorine contamination risk in films; relevant for high-purity TCO applications
Highest deposition rates observed with chlorinated precursors under specific APCVD conditions
Chemical Vapor Deposition Thin Film Tin Oxide

Vapor Pressure and Thermal Decomposition Kinetics of Dimethyltin Systems: Baseline Data for Precursor Evaluation

Comprehensive studies on the decomposition kinetics of dimethyltin dichloride (DMTC) provide a valuable baseline for the dimethyltin fragment. Linear least squares analysis of DMTC decomposition yields a rate constant with an Arrhenius pre-exponential factor of 9±1×10¹⁵ s⁻¹ and an activation energy (Eₐ) of 62.8 ± 3 kcal/mol [1]. While the dichloride is a different compound, this data establishes the inherent thermal stability of the (CH₃)₂Sn fragment. Replacing the chlorine ligands with propoxy groups in dimethyl(dipropoxy)stannane is expected to lower the activation energy for decomposition and increase volatility due to weaker intermolecular forces compared to the polar Sn-Cl bonds. This makes the alkoxide a potentially more volatile and lower-temperature precursor than its dichloride analog.

Decomposition kinetics
Class-level
DMTC Eₐ = 62.8 ± 3 kcal/mol
Dimethyltin fragment baseline
Alkoxide expected to show lower activation energy and higher volatility
Inferred from dichloride thermolysis; direct propoxide data not reported
Thermochemistry CVD Precursor Kinetics

Research and Industrial Applications of Dimethyl(dipropoxy)stannane Driven by Ligand-Specific Properties


CVD/ALD Precursor for Halogen-Free Tin Oxide Thin Films

Dimethyl(dipropoxy)stannane is suitable as a precursor for the deposition of SnO₂ thin films via Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), particularly in applications sensitive to halogen contamination [1]. Its halogen-free composition distinguishes it from common precursors like dimethyltin dichloride (DMTC) or monobutyltin trichloride (MBTC), offering a pathway to films with potentially higher purity and improved electronic properties for use in transparent conductive oxides (TCOs), gas sensors, or perovskite solar cell electron transport layers [2].

Synthetic Intermediate for Tetrapropyl Orthocarbonate Production

The compound is a viable starting material for synthesizing tetrapropyl orthocarbonate via reaction with carbon disulfide [3]. This application is specifically enabled by the presence of primary propoxy ligands; analogous compounds with secondary or tertiary alkoxy groups would fail to produce the desired orthocarbonate, instead yielding carbonates or olefins [3]. This makes dimethyl(dipropoxy)stannane a necessary and non-substitutable reagent for this synthetic route.

Model Compound for Organotin Structure-Property Relationship Studies

Dimethyl(dipropoxy)stannane serves as a representative member of the dialkyltin dialkoxide class for fundamental research. Studies can leverage its specific combination of methyl and propoxy ligands to investigate how systematic changes in alkoxy chain length affect key properties such as vapor pressure, thermal decomposition temperature, and molecular geometry [4]. This data is essential for the rational design of next-generation precursors with tailored volatility and stability for advanced manufacturing processes [5].

Catalyst or Precursor in Polymer and Material Chemistry

Organotin alkoxides are investigated for their catalytic activity in reactions such as transesterification, polyurethane formation, and ring-opening polymerization [6]. The specific reactivity of the Sn-O and Sn-C bonds in dimethyl(dipropoxy)stannane may offer different activity profiles compared to other organotin catalysts (e.g., dibutyltin dilaurate), making it a candidate for specialized polymer synthesis or as a precursor for tin-containing hybrid materials.

Application
Selection Property
Validation Focus
Halogen-free SnO₂ CVD/ALD
Halogen-free precursor composition
Film purity, electrical and optical performance
Tetrapropyl orthocarbonate synthesis
Primary propoxy ligand architecture
Reaction pathway selectivity with CS₂
Organotin structure–property model
Methyl/propoxy ligand combination
Volatility and thermal decomposition measurement
Polymerization catalyst screening
Sn–O/Sn–C bond reactivity profile
Catalytic activity in transesterification or ring-opening polymerization
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